2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenylpyridine-3-carbonitrile with 2-chloroethyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and phenyl groups contribute to its binding affinity with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Cyanoethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile
- 2-[(2-Cyanoethyl)sulfanyl]acetic acid
- 3-(4-Propoxybenzyl)-5-sulfanyl-substituted (4H)-1,2,4-triazoles
Uniqueness
2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H15N3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-cyanoethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15N3S/c22-12-7-13-25-21-19(15-23)18(16-8-3-1-4-9-16)14-20(24-21)17-10-5-2-6-11-17/h1-6,8-11,14H,7,13H2 |
InChI Key |
MAZQKTFAGAMLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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